Product packaging for Orotidylic acid(Cat. No.:CAS No. 2149-82-8)

Orotidylic acid

Cat. No.: B3182132
CAS No.: 2149-82-8
M. Wt: 368.19 g/mol
InChI Key: KYOBSHFOBAOFBF-XVFCMESISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Orotidylic acid (CAS 2149-82-8), also known as Orotidine 5'-monophosphate (OMP), is a pivotal pyrimidine ribonucleoside 5'-monophosphate that serves as an essential biosynthetic intermediate in living organisms . This compound holds a fundamental role in the de novo pyrimidine nucleotide biosynthesis pathway, where it is the immediate precursor to uridine monophosphate (UMP) . The conversion of OMP to UMP, catalyzed by the enzyme orotidine-5'-monophosphate decarboxylase (OMP decarboxylase), is the final and critical step in producing the first true pyrimidine nucleotide . UMP is subsequently used to generate all other pyrimidine nucleotides, which are the building blocks of RNA and DNA, making this compound indispensable for cellular replication and function. The central importance of this compound in metabolism is highlighted by the severe consequences of its disrupted processing. Hereditary orotic aciduria, a rare autosomal recessive disorder, is caused by a deficiency in the bifunctional enzyme UMP synthase, which encompasses OMP decarboxylase activity . This defect leads to the characteristic massive excretion of orotic acid in urine, and can result in megaloblastic anemia, failure to thrive, and developmental delays if left untreated . Consequently, this compound and its metabolic precursors are key analytes in the differential diagnosis of this and other hereditary metabolic diseases, such as certain urea cycle disorders . For researchers, this compound is a critical compound for investigating the catalytic mechanisms of enzymes like OMP decarboxylase, which is renowned for its profound rate-enhancing capability . It is also a vital tool for studying the broader pyrimidine metabolism pathway, the efficacy and toxicity of anticancer drugs like 5-fluorouracil, and for use in enzymatic assays . This product, this compound, is intended for research applications only and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N2O11P B3182132 Orotidylic acid CAS No. 2149-82-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-2,6-dioxopyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N2O11P/c13-5-1-3(9(16)17)12(10(18)11-5)8-7(15)6(14)4(23-8)2-22-24(19,20)21/h1,4,6-8,14-15H,2H2,(H,16,17)(H,11,13,18)(H2,19,20,21)/t4-,6-,7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOBSHFOBAOFBF-XVFCMESISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N2O11P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40944090
Record name Orotidine 5′-monophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Orotidylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000218
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2149-82-8
Record name Orotidine 5′-monophosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2149-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orotidylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002149828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Orotidylic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02957
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Orotidine 5′-monophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OROTIDYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0ARN8U4Y9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Orotidylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000218
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Fundamental Roles of Orotidylic Acid in Pyrimidine Nucleotide Biosynthesis

Significance of Orotidylic Acid as a Metabolic Intermediate

This compound holds a unique and indispensable position as the immediate precursor to the first true pyrimidine (B1678525) nucleotide, uridine (B1682114) monophosphate (UMP). cds-bsx.comonline-sciences.com Its formation marks a crucial step in the multi-enzyme pathway that constructs the pyrimidine ring from simpler molecules like bicarbonate, aspartate, and glutamine. creative-proteomics.com The synthesis and subsequent decarboxylation of this compound are so central to cellular function that disruptions in this process can lead to significant metabolic disorders, such as hereditary orotic aciduria, which is characterized by the accumulation of orotic acid and can result in megaloblastic anemia and developmental delays. youtube.comcds-bsx.comwikipedia.org

De Novo Pyrimidine Biosynthesis Pathway: this compound's Position

The de novo synthesis of pyrimidine nucleotides is a conserved six-step enzymatic pathway. microbenotes.com this compound is formed in the fifth step and consumed in the sixth and final step to produce UMP. online-sciences.comwikipedia.org The pathway begins with the synthesis of carbamoyl (B1232498) phosphate (B84403) in the cytoplasm and proceeds through a series of reactions to form the pyrimidine ring structure. online-sciences.com

The key steps involving this compound are:

Formation of Orotic Acid: The precursor to this compound is orotic acid, which is synthesized from dihydroorotate (B8406146) by the mitochondrial enzyme dihydroorotate dehydrogenase. creative-proteomics.commdpi.com

Formation of this compound (OMP): Orotic acid is then converted to this compound by the enzyme orotate (B1227488) phosphoribosyltransferase (OPRT). cds-bsx.commdpi.com This reaction involves the transfer of a ribose-5-phosphate (B1218738) group from phosphoribosyl pyrophosphate (PRPP) to orotic acid. cds-bsx.comlibretexts.org

Conversion to Uridine Monophosphate (UMP): this compound is subsequently decarboxylated by the enzyme orotidine-5'-phosphate decarboxylase (ODCase) to yield UMP. cds-bsx.commdpi.com

In mammals, the enzymes OPRT and ODCase exist as a single bifunctional protein called UMP synthase. wikipedia.orgmdpi.com This structural arrangement is believed to enhance the efficiency of this critical two-step conversion.

Table 1: Key Enzymes and Reactions in the Final Steps of De Novo Pyrimidine Biosynthesis

Step Reactant(s) Enzyme Product
5 Orotic acid + PRPP Orotate phosphoribosyltransferase (OPRT) This compound (OMP)
6 This compound (OMP) Orotidine-5'-phosphate decarboxylase (ODCase) Uridine monophosphate (UMP) + CO2

Interconnections of this compound Metabolism with Broader Cellular Processes

The metabolism of this compound is intricately linked with several other fundamental cellular processes, highlighting its central role in cellular metabolism.

Purine (B94841) Biosynthesis: Both the de novo pyrimidine and purine biosynthesis pathways require phosphoribosyl pyrophosphate (PRPP) as a substrate. cds-bsx.com The shared reliance on PRPP creates an important metabolic link, and the balance between the two pathways is crucial for maintaining the appropriate ratio of purine and pyrimidine nucleotides for nucleic acid synthesis. cds-bsx.com

Urea (B33335) Cycle: Deficiencies in the urea cycle, particularly a defect in the enzyme ornithine transcarbamoylase, can lead to an accumulation of carbamoyl phosphate in the mitochondria. youtube.com This excess carbamoyl phosphate can enter the cytoplasm and be channeled into the pyrimidine biosynthesis pathway, resulting in an overproduction of orotic acid and consequently, this compound. youtube.com This leads to a condition known as secondary orotic aciduria. youtube.com

Cell Proliferation and Development: Rapidly dividing cells, such as those in developing tissues or tumors, have a high demand for nucleotides for DNA and RNA synthesis. cds-bsx.com Consequently, the activity of the de novo pyrimidine biosynthesis pathway, including the turnover of this compound, is often upregulated in these cells. cds-bsx.com This has made the pathway a target for the development of anticancer drugs. online-sciences.com

Orotate Phosphoribosyltransferase (OPRTase)

Orotate Phosphoribosyltransferase (OPRTase; EC 2.4.2.10) is an enzyme that catalyzes the reversible phosphoribosyl transfer from PRPP to orotic acid (OA), yielding orotidine (B106555) 5'-monophosphate (OMP) and inorganic pyrophosphate (PPi) ebi.ac.ukebi.ac.uk. In bacteria and yeast, OPRTase functions as an independent enzyme encoded by a unique gene. However, in mammals and other multicellular organisms, this catalytic activity is integrated into a larger, bifunctional enzyme complex known as UMP synthase (UMPS), where OPRTase is typically located in the N-terminal domain, followed by orotidylate decarboxylase at the C-terminal domain wikipedia.orgcreative-enzymes.comresearchgate.net. The enzyme's activity is crucial for maintaining adequate pyrimidine nucleotide pools, and its dysfunction can lead to metabolic disorders researchgate.netasm.org.

Catalytic Reaction Mechanism: Phosphoribosyl Transfer to Orotic Acid

The enzymatic conversion of orotic acid and PRPP into OMP and pyrophosphate is a complex process involving precise substrate binding and chemical transformation. While various phosphoribosyltransferases may exhibit different kinetic mechanisms, OPRTase is generally understood to operate via a mechanism involving an SN1-type transition state.

5-Phosphoribosyl-1-pyrophosphate (PRPP) serves as the essential ribose donor in the OPRTase-catalyzed reaction wikipedia.orgnih.gov. PRPP is a highly charged molecule that is recognized and stabilized within the enzyme's active site. The binding of PRPP is critical for the subsequent phosphoribosyl transfer. Studies have shown that OPRTase exhibits a high affinity for the Mg2+-PRPP complex nih.govnih.gov. The enzyme's active site features specific interactions, including hydrogen bonding networks and electrostatic interactions, that stabilize the ribose moiety and its pyrophosphate group wikipedia.org. For instance, residues such as Asp124 interact with the ribose of PRPP, while Lys26 is implicated in binding the ribose-5-phosphate portion wikipedia.orgnih.govrcsb.org. Magnesium ions (Mg2+) are also crucial cofactors, activating the PRPP substrate and facilitating the reaction asm.orgacs.org.

The precise catalytic mechanism of OPRTase has been a subject of extensive research, with evidence supporting an SN1-type pathway ebi.ac.uk. In this proposed mechanism, the reaction proceeds in a stepwise manner:

Pyrophosphate Dissociation: The pyrophosphate group dissociates from PRPP, facilitated by the presence of a divalent metal ion (e.g., Mg2+), leading to the formation of an activated oxycarbenium-like intermediate or transition state ebi.ac.ukacs.org.

Nucleophilic Attack: The orotate substrate then binds to the active site and performs a nucleophilic attack on the anomeric carbon (C1) of the ribosyl moiety of the activated intermediate. This attack results in the formation of the glycosidic bond, yielding OMP and releasing inorganic pyrophosphate ebi.ac.ukacs.orgresearchgate.net.

Stereochemical and kinetic studies have largely argued against mechanisms involving a covalent enzyme-phosphoribosyl intermediate or a direct SN2-type displacement ebi.ac.uk. While some phosphoribosyltransferases may operate via ordered sequential Bi-Bi mechanisms, the prevailing view for OPRTase points towards an SN1-like pathway involving the formation of a transient carbocationic species ebi.ac.ukacs.org. The reaction is often described as a two-step process where pyrophosphate is released first, followed by the phosphoribosyl transfer to orotate creative-enzymes.com.

Enzyme Structure and Active Site Topography

The three-dimensional structure of OPRTase has been elucidated through X-ray crystallography, revealing key features related to its dimeric nature and the organization of its active site.

The active site of OPRTase is a carefully arranged pocket that accommodates both orotic acid and PRPP, along with a divalent metal ion like Mg2+. Several amino acid residues have been identified as critical for substrate binding and catalysis:

Orotate Binding: Residues such as Lys26, Phe34, and Phe35 in Salmonella typhimurium OPRTase contribute to stabilizing the orotic acid substrate through hydrogen bonding and hydrophobic interactions wikipedia.org. Specific steric constraints and the precise positioning of hydrogen bond donors and acceptors within a solvent-inaccessible crevice dictate the enzyme's specificity for orotate nih.gov. In Plasmodium falciparum OPRTase, Phe97 is involved in a π-stacking interaction with the orotate ring nih.gov.

PRPP Binding: The binding of PRPP is mediated by a network of residues. Asp124 is known to interact with the ribose moiety of PRPP wikipedia.orgrcsb.org, while Lys26 interacts with the ribose-5-phosphate group nih.gov. Lys73 has been implicated in interactions with both the ribose ring and the β-phosphate of pyrophosphate asm.org. In P. falciparum, Lys136 interacts with a sulfate (B86663) ion that mimics the PRPP phosphate, whereas the human ortholog has a threonine at this position nih.gov. Residues like Thr128, Ala129, Gly130, and Ala132 also contribute to PRPP binding wikipedia.org.

Catalytic and Stabilizing Residues: Several lysine (B10760008) and aspartate residues are crucial for catalysis. Aspartic acid residues near the PRPP-binding motif are thought to interact with the 2'- and 3'-hydroxyl groups of the ribose, stabilizing the transition state wikipedia.org. These aspartates may function as general acid-base catalysts, facilitating proton transfer during the reaction creative-enzymes.com. Lysine residues, particularly Lys26, Lys100, and Lys103, are conserved and are believed to form ion-pair bonds with the anionic substrates, stabilizing them in the active site and participating in catalysis nih.govnih.gov. His105 is also proposed to interact with the α-phosphate of PRPP and assist in proton transfer ebi.ac.uk. Lys103, in particular, is suggested to act as a general acid/base catalyst, providing crucial geometric stabilization and proton transfer ebi.ac.uk.

The precise arrangement of these residues within the active site pocket, coupled with the conformational changes induced by substrate binding, such as the closure of the flexible loop, ensures the high specificity and catalytic efficiency of OPRTase in the synthesis of this compound.

Kinetic Studies and Catalytic Efficiency of OPRTase

Orotate phosphoribosyltransferase (OPRTase) catalyzes the phosphoribosylation of orotate using α-D-5-phosphoribosyl-1-pyrophosphate (PRPP) to produce orotidine 5'-monophosphate (OMP) and pyrophosphate. This reaction is a critical step in the de novo pyrimidine biosynthesis pathway. The kinetic parameters of OPRTase provide insight into its catalytic efficiency and substrate interactions.

Determination of Michaelis Constants and Turnover Numbers

Studies on Escherichia coli OPRTase (EcOPRTase) have provided kinetic data, including Michaelis constants () and turnover numbers. For instance, the for orotate has been reported as 27 µM, with a value of 1.3 x 10⁶ M⁻¹s⁻¹. The for PRPP has been determined to be 44 µM. In Corynebacterium ammoniagenes, the values were reported as 33 µM for orotate and 64 µM for PRPP. These values indicate the enzyme's affinity for its substrates.

Influence of Cofactors and Metal Ions (e.g., Mg²⁺) on Catalysis

Divalent metal ions, particularly Mg²⁺, are essential for OPRTase catalysis. Studies have shown that Mg²⁺ activates the phosphoribosyl transfer reaction catalyzed by OPRTase. A maximal rate of 70 units/mg was observed at 2 mM MgCl₂ for bacterial OPRTase. Manganese ions (Mn²⁺) can also substitute for Mg²⁺ in supporting catalysis. The precise mechanism of Mg²⁺ activation is still under investigation, but it is proposed that the divalent cation plays a role in binding to PRPP, thereby activating it for the reaction. Spectroscopic studies have not revealed the necessity of a Mg²⁺-orotate complex for catalysis, suggesting that the primary role of the metal ion is to interact with PRPP. Conserved residues, such as Lys73, Asp125, Lys103, and Arg99, along with the Mg²⁺ ion, are thought to electrostatically stabilize the transition state and maintain the catalytic loop in a closed conformation during the enzymatic reaction.

Orotidylate Decarboxylase (OMPDC/ODCase)

Orotidylate decarboxylase (OMPDC), also known as orotidine 5'-monophosphate decarboxylase (ODCase), catalyzes the final step in the de novo pyrimidine biosynthesis pathway: the decarboxylation of OMP to uridine 5'-monophosphate (UMP). This enzyme is renowned for its extraordinary catalytic efficiency, making it a subject of extensive research.

Extreme Catalytic Proficiency and Rate Acceleration

OMPDC is recognized as one of nature's most proficient enzymes, achieving an immense rate acceleration of approximately 10¹⁷-fold compared to the uncatalyzed reaction. The uncatalyzed decarboxylation of OMP in aqueous solution has an estimated half-life of 78 million years, whereas the enzyme-catalyzed reaction proceeds with a half-life of about 18 milliseconds. This remarkable efficiency translates to a catalytic proficiency (defined as the ratio of the specificity constant, , to the second-order rate constant of the uncatalyzed reaction, ) of up to 4.8 x 10²² M⁻¹. This high proficiency is achieved without the involvement of cofactors or metal ions. The enzyme's ability to stabilize the transition state for this chemically challenging reaction is estimated to be around 30 kcal/mol.

Detailed Proposed Reaction Mechanisms

The precise mechanism by which OMPDC achieves such high catalytic efficiency has been a topic of considerable investigation, with several models proposed.

Other proposed mechanistic elements include ground-state destabilization of the substrate by an active site aspartate residue, which creates electrostatic repulsion with the substrate's carboxylate group. This destabilization is hypothesized to contribute to the catalytic efficiency by raising the energy of the initial substrate-enzyme complex, thereby lowering the activation barrier. However, recent studies suggest that transition-state stabilization, rather than ground-state destabilization, may be the primary driver of OMPDC's catalytic prowess.

Compound List:

this compound (Orotidine 5'-monophosphate, OMP)

Uridine 5'-monophosphate (UMP)

Orotate phosphoribosyltransferase (OPRTase)

Orotidylate decarboxylase (OMPDC/ODCase)

α-D-5-phosphoribosyl-1-pyrophosphate (PRPP)

Pyrophosphate (PPi)

Orotic acid (OA)

6-hydroxyuridine 5′-monophosphate (BMP)

1-(β-D-erythrofuranosyl)orotic acid (EO)

Phosphite dianion (HPO₃²⁻)

5-fluoroorotate (FO)

5-fluoro-uridine 5'-monophosphate (FUMP)

6-azaUMP

1,3-dimethyluracil (B184088)

5-methylorotate

5-amino-orotate

5-nitrobarbiturate

5-bromo-orotate

Barbiturate

Adenine phosphoribosyltransferase (APRT)

Hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT)

Uracil phosphoribosyltransferase (UPRT)

Uridine phosphorylase (UPase)

Dihydroorotase (DHOase)

Carbamoyl phosphate

N-carbamoylaspartate

Uridine triphosphate (UTP)

Cytidine (B196190) triphosphate (CTP)

Thymidine (B127349) triphosphate (TTP)

Deoxyuridine triphosphate (dUTP)

Deoxyuridine diphosphate (B83284) (dUDP)

Thymidine monophosphate (TMP)

Cytidine monophosphate (CMP)

Quinolinate phosphoribosyltransferase (QAPRTase)

Quinolinate mononucleotide (QAMN)

Nicotinamide mononucleotide (NAMN)

Triosephosphate isomerase (TIM)

Ketol-acid reductoisomerase (KARI)

Adenylate kinase (AK)

Isocitrate lyase

Sulfatasesthis compound, also known as orotidine 5'-monophosphate (OMP), is a pivotal intermediate in the de novo biosynthesis of pyrimidine nucleotides. Its metabolism is orchestrated by two key enzymes: orotate phosphoribosyltransferase (OPRTase) and orotidylate decarboxylase (OMPDC). This article details the enzymology of OMP synthesis and transformation, focusing on the kinetic characteristics of OPRTase and the remarkable catalytic prowess and mechanistic insights into OMPDC.

Enzymology of Orotidylic Acid Synthesis and Transformation

Orotidylate Decarboxylase (OMPDC/ODCase)

Orotidylate decarboxylase (OMPDC), also known as orotidine 5'-monophosphate decarboxylase (ODCase), catalyzes the final step in the de novo pyrimidine biosynthesis pathway: the decarboxylation of OMP to uridine (B1682114) 5'-monophosphate (UMP). This enzyme is renowned for its extraordinary catalytic efficiency, making it a prime subject of mechanistic enzymological studies.

Extreme Catalytic Proficiency and Rate Acceleration

OMPDC stands out as one of nature's most proficient catalysts, achieving an astonishing rate acceleration of approximately 10¹⁷-fold compared to the uncatalyzed reaction. The spontaneous decarboxylation of OMP in neutral aqueous solution is exceedingly slow, with a half-life estimated at 78 million years, whereas the enzyme-catalyzed reaction proceeds with a half-life of merely 18 milliseconds. This immense rate enhancement translates to a catalytic proficiency, defined as the ratio of the specificity constant () to the second-order rate constant of the uncatalyzed reaction (), reaching up to 4.8 x 10²² M⁻¹. Notably, this remarkable efficiency is achieved without the requirement for cofactors or metal ions. The enzyme's ability to stabilize the transition state for this chemically challenging reaction is estimated to be around 30 kcal/mol.

Detailed Proposed Reaction Mechanisms

The exceptional catalytic efficiency of OMPDC has spurred extensive research into its reaction mechanism, leading to several proposed models.

An alternative or complementary proposal involves ground-state destabilization of the substrate. This mechanism suggests that an active site aspartate residue creates electrostatic repulsion with the substrate's carboxylate group, thereby increasing the substrate's ground-state energy and lowering the activation barrier. However, recent investigations lean towards transition-state stabilization as the primary determinant of OMPDC's catalytic prowess.

Compound List:

Orotidylic acid (Orotidine 5'-monophosphate, OMP)

Uridine 5'-monophosphate (UMP)

Orotate phosphoribosyltransferase (OPRTase)

Orotidylate decarboxylase (OMPDC/ODCase)

α-D-5-phosphoribosyl-1-pyrophosphate (PRPP)

Pyrophosphate (PPi)

Orotate (OA)

6-hydroxy-UMP (BMP)

6-aza-UMP

1-(β-D-erythrofuranosyl)orotic acid (EO)

5-fluoroorotate (FO)

5-fluoro-uridine 5'-monophosphate (FUMP)

1,3-dimethyluracil (B184088)

Barbiturate

5-methylorotate

5-amino-orotate

5-nitrobarbiturate

5-bromo-orotate

Adenine phosphoribosyltransferase (APRT)

Hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT)

Uracil phosphoribosyltransferase (UPRT)

Uridine phosphorylase (UPase)

Dihydroorotase (DHOase)

Carbamoyl (B1232498) phosphate (B84403)

N-carbamoylaspartate

Uridine triphosphate (UTP)

Cytidine (B196190) triphosphate (CTP)

Thymidine (B127349) triphosphate (TTP)

Deoxyuridine triphosphate (dUTP)

Deoxyuridine diphosphate (B83284) (dUDP)

Thymidine monophosphate (TMP)

Cytidine monophosphate (CMP)

Quinolinate phosphoribosyltransferase (QAPRTase)

Quinolinate mononucleotide (QAMN)

Nicotinamide mononucleotide (NAMN)

Triosephosphate isomerase (TIM)

Ketol-acid reductoisomerase (KARI)

Adenylate kinase (AK)

Isocitrate lyase

Sulfatases

Conformational Dynamics and Their Coupling to Catalysis

Substrate-Induced Conformational Changes

OMPDC functions through a sophisticated mechanism involving significant conformational changes upon substrate binding. In its unbound state, OMPDC exists in a catalytically inactive, flexible "open" conformation (EO). Upon binding of OMP, the enzyme undergoes a complex and thermodynamically unfavorable conformational transition to a catalytically active "closed" conformation (EC). This transformation effectively creates a tightly structured "protein cage" around the bound substrate, sequestering it from the solvent and optimizing it for catalysis ufmg.brnih.govnih.govacs.orgacs.orgresearchgate.netchemrxiv.orgnih.gov.

This ligand-driven conformational change is critical for OMPDC's function. The binding energy derived from interactions with the phosphodianion and ribosyl fragments of OMP is utilized to drive this transition. This process allows the enzyme to develop extensive stabilizing interactions with the transition state, a hallmark of highly proficient enzymes. The movement of specific loops, notably the "phosphodianion gripper" loop, plays a pivotal role in clamping the substrate into the active site and facilitating the decarboxylation reaction nih.govufmg.bracs.orgnih.govresearchgate.netchemrxiv.orgacs.orgnih.gov.

Principles of Transition State Stabilization in OMPDC

The immense catalytic power of OMPDC stems from its ability to stabilize the transition state of the decarboxylation reaction by approximately 31 kcal/mol. This stabilization is achieved through a network of precise interactions between the enzyme's active site residues and the bound substrate, OMP. The reaction proceeds via a stepwise mechanism, involving a transient UMP carbanion intermediate nih.govnih.govufmg.bracs.orgnih.govnih.govacs.orgnih.gov.

Energetic Contributions from Substrate Fragments

The total transition state stabilization of ~31 kcal/mol is a composite effect derived from interactions with distinct fragments of the OMP molecule. Research has delineated the specific contributions of each part of the substrate:

Substrate FragmentEstimated Transition State Stabilization (kcal/mol)
Phosphodianion~12
Ribosyl Ring~10
Pyrimidine Ring~9
Total ~31

The phosphodianion group, through interactions with residues like Gln-215, Tyr-217, and Arg-235, is crucial for initiating the enzyme's conformational change and contributes significantly to transition state stabilization. The ribosyl hydroxyl groups also engage in stabilizing interactions, further enhancing the enzyme's catalytic capacity. The pyrimidine ring, while contributing less directly to the initial conformational activation, is positioned within the catalytic pocket to undergo decarboxylation nih.govnih.govacs.orgnih.govacs.org.

Electrostatic Interactions and Substrate Destabilization Theories

The active site of OMPDC is characterized by a sophisticated arrangement of amino acid residues that orchestrate the catalytic process. Key residues such as Gln-215, Tyr-217, and Arg-235 form the "dianion gripper," directly interacting with the phosphodianion. Ser-154 acts as a crucial linker, bridging the phosphodianion and pyrimidine binding sites by forming hydrogen bonds with both Gln-215 and the pyrimidine ring, thereby stabilizing the active conformation. Interactions with the ribosyl hydroxyls are mediated by residues like Asp-37 and Thr-100' nih.govufmg.bracs.orgnih.govacs.org.

These electrostatic interactions are paramount for stabilizing the transition state. While the primary mechanism is transition state stabilization, some theories propose that localized substrate destabilization, potentially through unfavorable electrostatic interactions with residues like Asp, might also play a role in orienting the substrate for catalysis or influencing selectivity acs.orgchemrxiv.org. The binding energy from the phosphodianion and ribosyl moieties is strategically utilized, with a portion stabilizing the Michaelis complex (lowering Km) and the remainder being exclusively expressed at the transition state (increasing kcat) nih.govresearchgate.net.

The impact of specific residue mutations on transition state stabilization highlights their importance:

ResidueMutationEffect on Transition State Stabilization (kcal/mol)Reference
S154S154A~5.8 loss nih.govacs.org
Q215Q215A~2.2 loss (wild-type) acs.orgnih.govacs.org
Y217Y217F~2.4 loss (wild-type) acs.org
R235R235A~3.2 loss (wild-type) acs.org
D37D37G~2 increase in activation barrier ufmg.br
D37D37A~4 increase in activation barrier ufmg.br
T100′T100′A~2 increase in activation barrier ufmg.br
T100′T100′G~5 increase in activation barrier ufmg.br

Substrate Analog Studies and Insights for Inhibitor Design

Substrate analogs are invaluable tools for dissecting enzyme mechanisms and for the rational design of enzyme inhibitors. By mimicking the substrate or its transition state, these analogs can reveal critical details about active site interactions and catalytic pathways.

Competitive Inhibition by Azauridine 5′-Phosphate and Related Compounds

6-Azauridine 5′-monophosphate (azaUMP) is a well-established competitive inhibitor of OMPDC. As a close analog of OMP, azaUMP binds tightly to the enzyme's active site, effectively blocking substrate access and acting as a transition state analog. This tight binding is indicative of its structural similarity to the transition state and its favorable interactions within the active site acs.orgebi.ac.uknih.gov. Other related compounds, such as 5-fluoroorotidine 5'-monophosphate (FOMP) and pyrazofurin, also exhibit inhibitory properties against OMPDC ufmg.brthaiscience.inforesearchgate.net.

The inhibitory potency of these compounds is often quantified by their inhibition constants (Ki). The varying Ki values reflect differences in their binding affinities and interactions with the enzyme's active site residues.

InhibitorKi Value (M)Enzyme PreparationReference
6-Azauridine 5′-monophosphate (azaUMP)1.0 × 10-6Yeast monofunctional thaiscience.info
6-Azauridine 5′-monophosphate (azaUMP)1.4 × 10-7Yeast monofunctional thaiscience.info
6-Azauridine 5′-monophosphate (azaUMP)6.4 × 10-8P. falciparum multi-enzyme complex thaiscience.info
6-Azauridine 5′-monophosphate (azaUMP)5.0 × 10-9Human bifunctional thaiscience.info
Analysis of Enzyme-Inhibitor Complexes

Structural studies, primarily through X-ray crystallography, of OMPDC in complex with inhibitors like azaUMP have provided atomic-level insights into the enzyme's mechanism. These structures reveal how the "dianion gripper" residues (Q215, Y217, R235) and other key catalytic residues (S154, D37, T100') precisely position and interact with the inhibitor. This detailed structural information underscores how these analogs mimic the transition state, fitting snugly into the pre-organized active site and engaging in stabilizing interactions that are characteristic of the transition state complex. Such analyses are fundamental for guiding the design of more potent and selective therapeutic agents targeting OMPDC, particularly in contexts where pyrimidine biosynthesis is dysregulated, such as in cancer or parasitic infections acs.orgresearchgate.netresearchgate.net.

Compound List:

this compound (Orotidine 5′-monophosphate, OMP)

Uridine 5′-monophosphate (UMP)

6-Azauridine 5′-monophosphate (azaUMP)

1-(β-D-erythrofuranosyl)orotic acid (EO)

5-fluoroorotidine 5'-monophosphate (FOMP)

6-hydroxyuridine 5'-monophosphate (BMP)

Phosphite dianion (HPi)

Uridine Monophosphate Synthase (UMPS)

Uridine Monophosphate Synthase (UMPS) is a remarkably efficient enzyme that orchestrates the final stages of pyrimidine nucleotide synthesis ontosight.ainih.gov. Its bifunctional nature, housing both OPRTase and OMPDC activities within a single polypeptide chain, is a hallmark of its function in higher organisms wikipedia.orgproteopedia.orgnih.govwikipedia.orggenscript.comresearchgate.netnih.govresearchgate.net. This fusion of two enzymes into one protein is thought to enhance stability and potentially coordinate the reaction sequence more effectively wikipedia.org.

Bifunctional Enzyme Architecture and Domain Organization

UMPS is characterized by a modular structure, comprising two distinct catalytic domains: an N-terminal orotate phosphoribosyltransferase (OPRTase) domain and a C-terminal orotidine-5'-monophosphate decarboxylase (OMPDC) domain wikipedia.orgproteopedia.orgnih.govresearchgate.net. This arrangement is conserved across many species, although in simpler organisms like bacteria and yeast, these activities are typically carried out by separate, monofunctional proteins wikipedia.orgwikipedia.orgcreative-enzymes.com.

The OPRTase domain is responsible for the initial step, catalyzing the phosphoribosyl transfer from 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotate, forming orotidine-5'-monophosphate (OMP) and pyrophosphate proteopedia.orgnih.govnih.govresearchgate.netcreative-enzymes.comtaylorandfrancis.comacs.orgebi.ac.uk. The mechanism of OPRTase involves the release of pyrophosphate from PRPP, generating an enzyme-PRPP complex, followed by the binding of orotate and the transfer of the phosphoribosyl group creative-enzymes.comacs.org. Key residues, such as aspartate residues, act as general acid-base catalysts in this process creative-enzymes.comacs.org. Structural studies have revealed that OPRTase often functions as a dimer, and its activity can be modulated by substrate binding, leading to conformational changes wikipedia.orgnih.gov.

The C-terminal OMPDC domain then catalyzes the subsequent step: the decarboxylation of OMP to form uridine monophosphate (UMP) wikipedia.orgproteopedia.orgnih.govnih.govwikipedia.orgresearchgate.netpnas.org. This reaction is extraordinary in its catalytic efficiency, accelerating the uncatalyzed reaction rate by an estimated 1017-fold wikipedia.orgresearchgate.netpnas.orgbiorxiv.org. The OMPDC domain typically functions as a dimer, with residues from both subunits contributing to the active site researchgate.netpnas.orgpnas.orgbiorxiv.orgresearchgate.net. While early hypotheses proposed non-covalent mechanisms involving stabilized carbanion intermediates, recent structural and biochemical evidence, including the observation of covalent OMPDC-UMP complexes, suggests a reevaluation in favor of covalent intermediates in the decarboxylation mechanism researchgate.netnih.gov. The precise mechanism remains an area of active research, with proposals involving electrophilic substitution and stabilization of intermediates through interactions with conserved residues like lysine (B10760008) and aspartate researchgate.netpnas.orgpnas.orgbiorxiv.orgnih.gov.

The fusion of these two domains into a single protein is believed to offer advantages in terms of stability and potentially allows for more efficient channeling of the intermediate product, OMP, from the OPRTase active site to the OMPDC active site wikipedia.org. Research has also indicated that human UMPS can exist in different structural states, including an active dimeric form and an inactive multimeric form, which can interconvert and are sensitive to substrate presence, suggesting a role in metabolic regulation through self-assembly into biomolecular condensates nih.govnih.gov.

Coordinated Catalysis of OPRTase and OMPDC Activities within UMPS

The OPRTase domain catalyzes the formation of OMP from orotate and PRPP creative-enzymes.comacs.orgebi.ac.uk. This reaction involves the transfer of a phosphoribosyl group, with key residues like aspartate facilitating proton transfer creative-enzymes.comacs.org. The OPRTase activity is known to be activated by low concentrations of OMP, phosphate, and ADP wikipedia.org.

Following OMP synthesis, it is immediately decarboxylated by the OMPDC domain to yield UMP wikipedia.orgproteopedia.orgnih.govwikipedia.orgpnas.org. The OMPDC domain is exceptionally proficient, accelerating the decarboxylation reaction by an immense factor wikipedia.orgresearchgate.netpnas.org. While the exact mechanism of OMPDC is complex and debated, it involves the stabilization of intermediates, potentially through a covalent mechanism, and relies on precise positioning of catalytic residues within its active site, which is often formed at the dimer interface researchgate.netpnas.orgpnas.orgbiorxiv.orgresearchgate.netnih.gov.

Compound Name Table

Compound Name Abbreviation
This compound OMP
Uridine Monophosphate Synthase UMPS
Orotate Phosphoribosyltransferase OPRTase
Orotidine-5'-Monophosphate OMP
Orotidine-5'-Monophosphate Decarboxylase OMPDC
Uridine Monophosphate UMP

Regulation of Orotidylic Acid Metabolism and Pyrimidine Homeostasis

Feedback Inhibition Mechanisms in Pyrimidine (B1678525) Biosynthesis

Feedback inhibition is a primary mechanism for controlling the de novo pyrimidine synthesis pathway, ensuring that the end products of the pathway regulate their own production. This form of allosteric control allows cells to efficiently manage energy and substrate consumption by halting nucleotide production when supplies are sufficient. creative-proteomics.com

In animals, the initial and rate-limiting step of pyrimidine biosynthesis is catalyzed by the multifunctional enzyme carbamoyl-phosphate synthetase 2, aspartate transcarbamoylase, and dihydroorotase (CAD). The carbamoyl (B1232498) phosphate (B84403) synthetase II (CPSII) domain of this enzyme is a critical point of regulation. nih.govmdpi.com The end-products of the pathway, uridine (B1682114) triphosphate (UTP) and uridine diphosphate (B83284) (UDP), act as potent feedback inhibitors of CPSII. youtube.comwikipedia.org When UTP and UDP levels are high, they bind to an allosteric site on the enzyme, inducing a conformational change that reduces its catalytic activity and slows down the entire pathway. youtube.comwikipedia.org

Conversely, phosphoribosyl pyrophosphate (PRPP), a substrate in a later step of the pathway, and adenosine (B11128) triphosphate (ATP) act as activators of CPSII. youtube.comwikipedia.org High concentrations of ATP signal an abundance of purine (B94841) nucleotides, prompting an increase in pyrimidine synthesis to maintain a balanced nucleotide pool for DNA and RNA synthesis. youtube.com

In bacteria, the primary regulatory point is aspartate transcarbamoylase (ATCase), which catalyzes the second step in the pathway. youtube.com This enzyme is allosterically inhibited by cytidine (B196190) triphosphate (CTP), a downstream product of the pyrimidine pathway. youtube.commicrobenotes.com When CTP levels are adequate, it binds to the regulatory subunits of ATCase, leading to a conformational change that decreases the enzyme's affinity for its substrates and thereby inhibits pyrimidine synthesis. microbenotes.com Similar to the mammalian system, ATP acts as an allosteric activator of bacterial ATCase, signaling the need for more pyrimidines to match the purine levels. youtube.com

Allosteric Regulation of Upstream and Downstream Enzymes

Allosteric regulation is a fundamental process where regulatory molecules bind to an enzyme at a site distinct from the active site, causing a conformational change that modulates the enzyme's activity. wikipedia.orgmicrobenotes.com This mechanism is central to controlling the flux through the pyrimidine biosynthesis pathway.

The key allosterically regulated enzymes in this pathway are CAD (specifically the CPSII domain) in animals and ATCase in bacteria. youtube.comnih.gov These enzymes are considered "upstream" in the pathway leading to orotidylic acid.

Upstream Enzyme Regulation:

Carbamoyl Phosphate Synthetase II (CPSII) in Animals:

Allosteric Inhibitors: UTP and UDP, the end-products of the pathway, bind to a regulatory site on CPSII, causing a conformational change that inhibits its activity. youtube.comwikipedia.org This prevents the overproduction of pyrimidines.

Aspartate Transcarbamoylase (ATCase) in Bacteria:

Allosteric Inhibitor: CTP, a final product of the pathway, binds to the allosteric site of ATCase, leading to feedback inhibition. microbenotes.com This prevents the accumulation of pyrimidine nucleotides when they are abundant. microbenotes.com

Allosteric Activator: ATP binding activates ATCase, promoting pyrimidine synthesis to balance the purine and pyrimidine pools. youtube.com

The allosteric regulation of these initial enzymes is a critical mechanism for maintaining pyrimidine homeostasis, allowing the cell to respond rapidly to changes in nucleotide concentrations. creative-proteomics.com

Transcriptional and Post-Translational Control of Enzyme Expression

Beyond the immediate effects of allosteric regulation, the synthesis of pyrimidines is also controlled at the level of gene expression and through modifications to the enzymes themselves after they have been synthesized.

Transcriptional Control:

The expression of genes encoding key enzymes in the pyrimidine biosynthesis pathway is often linked to the cell's proliferative state. creative-proteomics.com During periods of active cell division, such as the S-phase of the cell cycle, there is a high demand for nucleotides for DNA replication. creative-proteomics.com Consequently, the transcription of genes for enzymes like thymidylate synthase and dihydroorotate (B8406146) dehydrogenase is upregulated to ensure an adequate supply of the necessary enzymes. creative-proteomics.com This transcriptional regulation ensures that the production of pyrimidine synthesis enzymes is aligned with the cellular demand for nucleotides. creative-proteomics.com In some organisms, such as E. coli, the expression of pyrimidine biosynthetic operons is controlled by complex regulatory mechanisms, including repression by uridine and cytidine nucleotides. nih.gov

Post-Translational Control:

After the enzymes of the pyrimidine pathway are synthesized, their activity can be further modulated by post-translational modifications (PTMs). nih.gov PTMs are covalent changes to proteins that can alter their function, stability, or localization. wikipedia.org

Oncogenic signaling pathways can influence the post-translational modification of pyrimidine metabolism enzymes. nih.gov For example, protein glycosylation, the attachment of sugar molecules to proteins, is often elevated in cancer and can affect the function of enzymes involved in pyrimidine synthesis. nih.gov Phosphorylation, the addition of a phosphate group, is another common PTM that plays a significant role in regulating enzyme activity in response to cellular signals. wikipedia.org For instance, the activity of the CAD enzyme can be influenced by phosphorylation events. nih.gov These modifications provide another layer of regulation, allowing for rapid adjustments to the pyrimidine synthesis flux in response to various cellular cues.

Influence of Cellular pH on Pyrimidine Synthesis Enzymes

The enzymatic reactions that constitute the pyrimidine biosynthesis pathway are sensitive to the hydrogen ion concentration, or pH, of their cellular environment. The efficiency and speed of these enzymes are critically dependent on maintaining an optimal pH. nih.govnih.gov

Research has shown that the enzymes involved in nucleic acid synthesis, including those in the pyrimidine pathway, generally function more efficiently in an alkaline environment. nih.govnih.gov Many of the enzymes in this pathway exhibit an optimal pH on the alkaline side. nih.gov

Genetic and Metabolic Aberrations Involving Orotidylic Acid

Hereditary Orotic Aciduria (HOA)

Hereditary Orotic Aciduria is a rare autosomal recessive disorder characterized by the excessive excretion of orotic acid in the urine. wikipedia.orgwikipedia.org This condition is a direct consequence of a defect in the pyrimidine (B1678525) biosynthesis pathway, specifically in the conversion of orotic acid to uridine (B1682114) monophosphate (UMP). wikipedia.orgyoutube.com

Molecular Genetic Basis: Mutations in the UMPS Gene

HOA is caused by mutations in the UMPS gene, located on chromosome 3q21.2. nih.govnih.gov This gene codes for the bifunctional enzyme UMP synthase, which possesses two distinct catalytic domains: orotate (B1227488) phosphoribosyltransferase (OPRT) and orotidine-5'-monophosphate decarboxylase (ODC). liberty.eduyoutube.com The OPRT domain catalyzes the conversion of orotic acid to orotidine-5'-monophosphate (OMP), while the ODC domain is responsible for the decarboxylation of OMP to form uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides. nih.govyoutube.com

Mutations in the UMPS gene can lead to a deficiency in one or both of these enzymatic activities, resulting in the accumulation of orotic acid. liberty.edu The inheritance pattern of HOA is autosomal recessive, meaning an individual must inherit two copies of the mutated gene, one from each parent, to manifest the disorder. wikipedia.orgliberty.edu

Phenotypic Classification Based on Enzymatic Deficiencies (Type I, Type II, and Type III)

Based on the specific enzymatic activities that are deficient, HOA is classified into three main types. liberty.edumedlineplus.gov

Type I Hereditary Orotic Aciduria: This is the most common form of the disorder and is characterized by a severe deficiency of both OPRT and ODC activities. nih.govmedlineplus.gov Patients with Type I HOA typically have less than 1% of the normal activity for both enzymes. medlineplus.gov

Type II Hereditary Orotic Aciduria: In this rarer form, only the ODC activity is deficient, while the OPRT activity is paradoxically elevated. wikipedia.orgnih.gov This elevation is thought to be a compensatory mechanism.

Type III Hereditary Orotic Aciduria: This is a very rare variant where there is a deficiency in ODC, but it does not present with the characteristic megaloblastic anemia seen in Types I and II. liberty.edumedlineplus.gov

HOA TypeDeficient Enzyme ActivityClinical Features
Type IOrotate phosphoribosyltransferase (OPRT) and Orotidine-5'-monophosphate decarboxylase (ODC)Megaloblastic anemia, orotic acid crystalluria, failure to thrive, developmental delay
Type IIOrotidine-5'-monophosphate decarboxylase (ODC) only (OPRT activity is elevated)Clinically indistinguishable from Type I
Type IIIOrotidine-5'-monophosphate decarboxylase (ODC)Orotic aciduria without megaloblastic anemia

Impact of Defective Orotidylic Acid Conversion on Pyrimidine Nucleotide Pools

The enzymatic block in the conversion of orotic acid to UMP in HOA leads to two primary metabolic derangements: the accumulation of orotic acid and a deficiency in the downstream pyrimidine nucleotide pool. liberty.edunih.gov The deficiency of UMP, and consequently other pyrimidine nucleotides like cytidine (B196190) triphosphate (CTP) and thymidine (B127349) triphosphate (TTP), has profound effects on rapidly dividing cells, such as those in the bone marrow. nih.gov This leads to impaired DNA and RNA synthesis, resulting in megaloblastic anemia that is unresponsive to treatment with vitamin B12 or folic acid. wikipedia.orgwikipedia.org The reduced availability of pyrimidine nucleotides is also thought to contribute to the growth retardation and developmental delays observed in affected individuals. wikipedia.org

Orotidylic Aciduria Secondary to Urea (B33335) Cycle Disorders

Orotic aciduria is not exclusively a feature of HOA; it can also be a secondary finding in certain urea cycle disorders. wikipedia.orgwikipedia.org The urea cycle is the primary metabolic pathway for the detoxification of ammonia (B1221849), converting it into urea for excretion.

Interplay with Carbamoyl (B1232498) Phosphate (B84403) Metabolism and Urea Cycle Enzymes

The key link between the urea cycle and pyrimidine synthesis is the molecule carbamoyl phosphate. nih.gov In the mitochondria, carbamoyl phosphate synthetase I (CPS I) produces carbamoyl phosphate for the urea cycle. A deficiency in the urea cycle enzyme ornithine transcarbamylase (OTC), the most common urea cycle disorder, leads to the accumulation of carbamoyl phosphate within the mitochondria. reddit.com This excess carbamoyl phosphate can then exit the mitochondria and enter the cytoplasm, where it serves as a substrate for the pyrimidine synthesis pathway. nih.gov The increased flux of carbamoyl phosphate through the pyrimidine pathway leads to an overproduction of orotic acid, resulting in orotic aciduria. reddit.com

Biochemical Markers for Differential Diagnosis

Distinguishing between primary hereditary orotic aciduria and orotic aciduria secondary to a urea cycle disorder is crucial for appropriate management. This differentiation is primarily achieved through the analysis of specific biochemical markers. wikipedia.orgyoutube.com

In HOA, the urea cycle is unaffected, and therefore, blood ammonia levels and blood urea nitrogen (BUN) are typically normal. wikipedia.orgwikipedia.org In contrast, in urea cycle disorders like OTC deficiency, the primary metabolic defect leads to hyperammonemia (elevated blood ammonia) and often a decreased BUN. wikipedia.org The presence of megaloblastic anemia is a hallmark of HOA but is absent in orotic aciduria secondary to urea cycle defects.

Biochemical MarkerHereditary Orotic Aciduria (HOA)Urea Cycle Disorders (e.g., OTC Deficiency)
Urinary Orotic AcidMarkedly elevatedElevated
Blood AmmoniaNormalElevated (Hyperammonemia)
Blood Urea Nitrogen (BUN)NormalNormal to Decreased
Megaloblastic AnemiaPresentAbsent

Drug-Induced Orotic Aciduria and Metabolic Perturbations

Certain pharmacological agents can interfere with the de novo pyrimidine synthesis pathway, leading to a secondary form of orotic aciduria. liberty.eduliberty.edu This condition is biochemically characterized by the accumulation and subsequent increased urinary excretion of orotic acid. The induction of orotic aciduria by drugs is a direct consequence of the inhibition of specific enzymes involved in the conversion of orotic acid to uridine monophosphate (UMP).

The primary enzymatic targets for these drugs are uridine monophosphate (UMP) synthase and dihydroorotate (B8406146) dehydrogenase (DHODH). Inhibition of these key enzymes disrupts the metabolic flux of the pyrimidine pathway, causing a buildup of pathway intermediates.

Inhibition of UMP Synthase

UMP synthase is a bifunctional enzyme that possesses two catalytic activities: orotate phosphoribosyltransferase (OPRT) and orotidine-5'-monophosphate (OMP) decarboxylase. scbt.comwikipedia.org These activities catalyze the final two steps in the de novo synthesis of UMP from orotic acid. Several drugs, including purine (B94841) analogs and antimetabolites, can inhibit this enzyme.

Allopurinol (B61711) : This drug is primarily used in the management of hyperuricemia. However, allopurinol and its primary metabolite, oxipurinol, interfere with pyrimidine metabolism by inhibiting OPRT and OMP decarboxylase. nih.gov This inhibition obstructs the conversion of orotic acid into UMP, leading to an accumulation of orotic acid and its corresponding nucleoside, orotidine (B106555), which are then excreted in the urine. nih.govcapes.gov.br The administration of allopurinol results in a notable increase in the urinary excretion of both orotic acid and orotidine in normal subjects and in patients with hyperuricemia. capes.gov.brnih.gov This effect has been utilized as a provocative test to identify heterozygous carriers of ornithine carbamoyltransferase deficiency, a urea cycle disorder that also causes orotic aciduria. nih.gov

Antimetabolites : Certain chemotherapy agents that are pyrimidine analogs can competitively inhibit enzymes in the pyrimidine pathway.

6-Azauridine : This compound is known to be a potent inhibitor of the pyrimidine pathway and is used experimentally to induce orotic aciduria and orotidinuria. liberty.edusemanticscholar.org

5-Fluorouracil (5-FU) : An antineoplastic drug that interferes with pyrimidine synthesis. liberty.edu It acts as a competitive substrate for OPRTase, disrupting the normal processing of orotic acid. nih.gov

5-Azacytidine : This drug has also been shown to inhibit the metabolism of orotic acid in experimental models. nih.gov

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

DHODH is a mitochondrial enzyme that catalyzes the fourth step in de novo pyrimidine synthesis, the conversion of dihydroorotate to orotic acid. liberty.eduresearchgate.net Inhibition of this enzyme depletes the cell of orotic acid and subsequent pyrimidines.

Leflunomide (B1674699) : This immunomodulatory drug is a selective inhibitor of de novo pyrimidine synthesis. nih.gov Its active metabolite, A77 1726, reversibly inhibits DHODH, which is a rate-limiting step in the pathway. researchgate.netnih.gov This inhibition is particularly effective in rapidly proliferating cells, such as activated lymphocytes, which require a significant expansion of their pyrimidine pool to support DNA synthesis. nih.govnih.gov By blocking DHODH, leflunomide halts the cell cycle in the G1 phase, exerting a cytostatic effect. nih.gov

The table below summarizes the mechanisms of these drug-induced metabolic perturbations.

Drug ClassSpecific DrugPrimary Enzyme TargetMechanism of ActionMetabolic Consequence
Purine Analog AllopurinolUMP Synthase (OPRT and ODC activities)Inhibition of the conversion of orotic acid to UMP. nih.govIncreased urinary excretion of orotic acid and orotidine. capes.gov.br
Antimetabolite 6-AzauridineUMP Synthase (specifically OMP Decarboxylase)Inhibition of the decarboxylation of orotidine monophosphate. liberty.eduliberty.eduOrotic aciduria and orotidinuria. semanticscholar.org
Antimetabolite 5-FluorouracilUMP Synthase (OPRT activity)Competitively inhibits the conversion of orotate to OMP. liberty.edunih.govOrotic aciduria. liberty.edu
Immunomodulator LeflunomideDihydroorotate Dehydrogenase (DHODH)Reversible inhibition of the conversion of dihydroorotate to orotate. researchgate.netnih.govDepletion of pyrimidine pools, restricting lymphocyte proliferation. nih.gov

Detailed research has elucidated the specific impacts of these drugs on cellular metabolism.

DrugStudy FocusKey Research Finding
Allopurinol Mechanism of enzyme activity increaseAllopurinol therapy was found to inhibit OPRT and ODC in vivo, which was followed by an increase in the activity of these enzymes in erythrocytes, appearing to be due to enzyme "activation" rather than induction. nih.gov
Allopurinol Heterozygote detection for OTC deficiencyMeasurement of urinary orotidine excretion after a dose of allopurinol was found to be a reliable test for identifying female carriers of ornithine carbamoyltransferase deficiency. nih.gov
Leflunomide Mode of action in T-lymphocytesThe primary target of leflunomide in proliferating human T-lymphocytes is DHODH, leading to a cytostatic effect by halting the cell cycle and restricting the expansion of pyrimidine pools. nih.gov
Chemotherapy Complications in cancer treatmentThe combination of chemotherapy (cyclophosphamide) and allopurinol in a patient with Burkitt's lymphoma was associated with the development of nephropathy, xanthinuria, and orotic aciduria. nih.gov

Comparative Biochemistry and Evolutionary Aspects of Orotidylic Acid Pathways

Phylogenetic Diversity of OPRTase and OMPDC Enzymes Across Life Domains

The genetic organization and structure of OPRTase and OMPDC vary significantly among different organisms. In bacteria and yeast, these two enzymes are typically encoded by separate genes and function as independent proteins. omicsonline.org In contrast, most multicellular eukaryotes, including mammals, possess a bifunctional enzyme known as UMP synthase (UMPS), where the OPRTase and OMPDC catalytic domains are fused into a single polypeptide chain. nih.govwikipedia.org

This fusion of enzymatic activities is not uniform across all eukaryotes. The order of the domains can vary, with the most common arrangement being OPRTase at the N-terminus and OMPDC at the C-terminus (OPRT-OMPDC). nih.gov However, an inverted fusion (OMPDC-OPRT) has been identified in certain parasitic protists like trypanosomatids and in stramenopiles. nih.gov Interestingly, fungi represent an exception among eukaryotes, as they generally retain separate OPRTase and OMPDC enzymes. wikipedia.org

The evolutionary origins of the catalytic domains themselves also show diversity. Through lateral gene transfer events, eukaryotes have acquired OPRTase and OMPDC domains of both bacterial and eukaryotic origin. wikipedia.org For instance, while metazoa and plants have eukaryotic versions of both domains, fungi possess a bacterial OPRTase and a eukaryotic OMPDC. wikipedia.org This mosaic of enzyme architecture across different life forms highlights a complex evolutionary history.

Distribution and Fusion Status of OPRTase and OMPDC Across Different Taxa

Domain/KingdomOrganism GroupEnzyme OrganizationFusion OrderDomain Origin
BacteriaGeneralSeparate EnzymesN/ABacterial
EukaryotaMammalsBifunctional (UMP Synthase)OPRT-OMPDCEukaryotic
EukaryotaYeast (Fungi)Separate EnzymesN/ABacterial OPRTase, Eukaryotic OMPDC
EukaryotaPlantsBifunctional (UMP Synthase)OPRT-OMPDCEukaryotic
EukaryotaTrypanosomatidsBifunctional (UMP Synthase)OMPDC-OPRTEukaryotic OPRTase, Bacterial OMPDC
EukaryotaStramenopilesBifunctional (UMP Synthase)OMPDC-OPRTBacterial

Evolutionary Adaptations in Catalytic Mechanisms and Enzyme Fusion Events

The fusion of OPRTase and OMPDC into a single protein in many eukaryotes is believed to offer significant evolutionary advantages, primarily related to catalytic efficiency and enzyme stability. nih.gov In organisms with separate enzymes, such as bacteria, the active form of OPRTase is often a dimer. omicsonline.org The fusion into a bifunctional protein in eukaryotes helps to stabilize the monomeric form, which is particularly advantageous in cellular environments where enzyme concentrations are lower than in microorganisms. nih.govwikipedia.org

Studies on human UMP synthase have shown that the covalent linkage between the two domains enhances the stability of each catalytic center. nih.gov When the two domains are expressed as separate proteins, they are significantly less stable than the fused bifunctional enzyme. nih.gov This increased stability is a key evolutionary driver for the fusion event, as it ensures the efficient channeling of the substrate, orotidine (B106555) 5'-monophosphate (OMP), from the OPRTase active site to the OMPDC active site.

Implications for Antimetabolite Development and Target Validation in Pathogens (e.g., Plasmodium falciparum, Streptococcus mutans)

The differences in the pyrimidine (B1678525) biosynthetic pathway between pathogens and their human hosts provide a basis for the development of selective antimetabolites. Plasmodium falciparum, the parasite responsible for the most severe form of malaria, is incapable of salvaging preformed pyrimidines and relies exclusively on the de novo synthesis pathway for its survival. omicsonline.org This makes the enzymes of this pathway, including OPRTase and OMPDC, attractive targets for antimalarial drug development. The unique features of the parasite's enzymes, which may differ in structure and regulation from their human counterparts, can be exploited to design specific inhibitors.

Similarly, pathogenic bacteria such as Streptococcus mutans, a primary causative agent of dental caries, also depend on the de novo pyrimidine pathway for growth and biofilm formation. nih.gov The crystal structure of OPRTase from S. mutans has been determined, providing a detailed view of its active site. nih.gov This structural information is invaluable for the rational design of inhibitors that can specifically block the activity of the bacterial enzyme without affecting the human UMP synthase. The development of such targeted antimetabolites could lead to novel therapeutic strategies against these and other pathogens. The inhibition of these enzymes disrupts the synthesis of essential nucleotides, thereby impeding DNA replication and cell proliferation in the pathogen. patsnap.com

Advanced Research Methodologies in Orotidylic Acid Studies

X-ray Crystallography and Cryo-Electron Microscopy for Enzyme Structural Elucidation

High-resolution structural studies have provided invaluable insights into the architecture of OMPDC and its interaction with substrates and inhibitors.

X-ray Crystallography:

X-ray crystallography has been a cornerstone in determining the three-dimensional structure of OMPDC from various organisms, including Bacillus subtilis, Saccharomyces cerevisiae, and Methanobacterium thermoautotrophicum. researchgate.netiucr.orgpnas.org These studies have revealed that OMPDC typically exists as a dimer, with each monomer adopting a triosephosphate isomerase (TIM) barrel fold. researchgate.netnih.govnih.gov The active site is located at the C-terminal end of the β-barrel, often near the dimer interface. researchgate.netnih.govnih.gov

Crystal structures of OMPDC complexed with the product, uridine (B1682114) 5'-monophosphate (UMP), or with transition state analogs like 6-hydroxyuridine 5'-phosphate (BMP), have been particularly informative. researchgate.netpnas.org The structure of Bacillus subtilis OMPDC with bound UMP was determined to a resolution of 2.4 Å. researchgate.netnih.gov Similarly, the structure of the Saccharomyces cerevisiae enzyme was solved in both its apo form and in complex with BMP at resolutions of 2.1 Å and 2.4 Å, respectively. pnas.org These structures have highlighted key amino acid residues involved in ligand binding and have revealed that the binding of inhibitors can induce conformational changes, such as loop movements that enclose the ligand within the active site. pnas.org

Crystallographic Data for Orotidine (B106555) 5'-Monophosphate Decarboxylase
OrganismLigandResolution (Å)Space GroupReference
Bacillus subtilisUMP2.4P21212 researchgate.netnih.gov
Saccharomyces cerevisiaeNone (Apo)2.1P212121 pnas.org
Saccharomyces cerevisiaeBMP2.4P21 pnas.org
Methanobacterium thermoautotrophicumNone (Apo)1.8P41212 iucr.org
Methanobacterium thermoautotrophicum6-azaUMP1.5P21 iucr.org

Cryo-Electron Microscopy:

While X-ray crystallography remains a primary tool, cryo-electron microscopy (cryo-EM) is an emerging technique for studying large protein complexes and enzymes that are challenging to crystallize. Although specific cryo-EM studies focusing solely on OMPDC are less prevalent in the provided context, this methodology holds promise for capturing the enzyme in different functional states and for understanding its dynamics in a near-native environment.

Advanced Spectroscopic Techniques

Spectroscopic methods have been crucial for probing the catalytic mechanism and molecular interactions of OMPDC.

Kinetic Isotope Effect Studies for Reaction Mechanism Delineation

Kinetic isotope effect (KIE) studies measure the change in reaction rate upon isotopic substitution and are a powerful tool for elucidating reaction mechanisms. In the study of OMPDC, KIEs have been used to investigate the nature of the transition state. For instance, the absence of a significant secondary deuterium (B1214612) isotope effect at the C5 position of orotidine 5'-monophosphate (kcat(H/D) = 0.99 ± 0.06) suggests that this carbon does not undergo a significant change in hybridization during the rate-determining step. pnas.orgnih.gov This finding has been used to argue against mechanisms involving a nucleophilic attack at C5. pnas.org

Furthermore, 13C isotope effect studies have been conducted to probe for the formation of a vinyl anionic intermediate. nih.gov A smaller 13C isotope effect was observed for the substrate 5-fluoro-OMP compared to OMP, which is consistent with the stabilization of a carbanionic intermediate by the electron-withdrawing fluorine atom. nih.gov These results support a mechanism involving a high-energy vinyl anionic intermediate. nih.gov

Kinetic Isotope Effects in OMP Decarboxylase Studies
Isotope SubstitutionSubstrateEnzymeObserved Effect (Value)InterpretationReference
2H at C5OMPYeast OMPDCkcat(H/D) = 0.99 ± 0.06No significant change in C5 geometry in the rate-determining step. nih.gov
13C at carboxylateOMPWild-type1.0255Fluorine stabilizes a carbanion intermediate, leading to an earlier transition state. nih.gov
13C at carboxylate5-fluoro-OMPWild-type1.0106
13C at carboxylateOMPK59A mutant1.0543Similar decrease in isotope effect with 5-fluoro-OMP, supporting the intermediate stabilization hypothesis. nih.gov
13C at carboxylate5-fluoro-OMPK59A mutant1.0356

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Binding Analysis

NMR spectroscopy provides detailed information about the structure, dynamics, and interactions of molecules in solution. In the context of OMPDC, NMR has been used to investigate the binding of substrates and inhibitors. For example, 1H NMR spectroscopy was used to detect the enzyme-catalyzed exchange of the C6 proton of UMP with deuterium from the solvent. acs.org This observation provided evidence for a common vinyl carbanion intermediate in both the decarboxylation and proton exchange reactions. acs.org

Additionally, 13C NMR was employed to study the interaction of a transition-state analog, 1-(phosphoribosyl)barbituric acid, with the enzyme. nih.gov The small downfield shift of the C5 resonance upon binding indicated no significant rehybridization at this position, which further argues against a covalent addition-elimination mechanism. nih.gov

Computational Biochemistry and Molecular Simulations

Computational methods have become indispensable for studying the intricate details of enzyme catalysis at an atomic level.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Reaction Dynamics

QM/MM simulations combine the accuracy of quantum mechanics for the reactive part of the system with the efficiency of molecular mechanics for the surrounding protein and solvent. This approach has been used to investigate the reaction mechanism of OMP decarboxylation. Studies have calculated the free energy barriers for different proposed mechanisms. acs.orgnih.govnih.gov For the direct decarboxylation mechanism, QM/MM simulations determined the free energy barrier in the enzyme to be around 33 kcal/mol, a significant reduction from the 40 kcal/mol calculated for the reaction in solution. acs.orgnih.govnih.gov However, this calculated catalytic effect is less than the experimentally observed effect, suggesting that other factors contribute to the enzyme's proficiency. acs.orgnih.govnih.gov The size of the QM region in these simulations has been shown to have a significant impact on the calculated energy barrier. acs.orgnih.gov

Targeted Metabolomics and Isotopic Tracing Studies in Biological Systems

Targeted metabolomics and isotopic tracing are powerful techniques for quantitatively analyzing metabolic pathways and determining the flux of metabolites through these pathways. These methods have been instrumental in understanding the dynamics of orotidylic acid biosynthesis and its regulation within complex biological systems.

Targeted metabolomics focuses on the measurement of a predefined set of metabolites, offering high sensitivity and specificity. In the context of this compound, this approach allows for the precise quantification of intermediates in the de novo pyrimidine (B1678525) biosynthesis pathway, including orotic acid and orotidine. By using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can accurately measure the concentrations of these metabolites in various biological samples, such as urine and plasma. This is particularly important for diagnosing and monitoring metabolic disorders like orotic aciduria, which is characterized by the accumulation of orotic acid. Isotope dilution mass spectrometry, where a stable-isotope labeled internal standard (e.g., 1,3-¹⁵N-orotic acid) is used, ensures high accuracy in quantification.

Isotopic tracing studies complement targeted metabolomics by providing a dynamic view of metabolic pathways. In these experiments, cells or organisms are supplied with substrates labeled with stable isotopes, such as ¹³C or ¹⁵N. By tracking the incorporation of these isotopes into downstream metabolites, researchers can elucidate metabolic pathways and quantify the rate of metabolic reactions, known as metabolic flux analysis (MFA). For instance, using ¹³C-labeled glucose or glutamine, scientists can trace the carbon atoms as they are incorporated into the pyrimidine ring of this compound. This allows for the determination of the relative contributions of different precursors to pyrimidine biosynthesis and how these pathways are altered in different physiological or pathological states. The labeling patterns in metabolites are typically analyzed by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. While specific flux analysis data for this compound is context-dependent, the following table illustrates the type of data generated in a hypothetical isotopic tracing experiment investigating pyrimidine biosynthesis.

Table 1: Representative Data from an Isotopic Tracing Study of Pyrimidine Biosynthesis

This table shows hypothetical mass isotopomer distributions for key metabolites in the pyrimidine pathway after labeling with U-¹³C₅-glutamine, indicating the incorporation of labeled nitrogen and carbon atoms.

MetaboliteMass IsotopomerRelative Abundance (%) - Control CellsRelative Abundance (%) - Treated Cells
Orotic AcidM+04560
M+1 (¹³C or ¹⁵N)3525
M+2 (¹³C₂ or ¹³C¹⁵N)1510
M+355
This compound (OMP)M+04055
M+13828
M+21712
M+355

Genetic Engineering and Site-Directed Mutagenesis for Structure-Function Analysis

Genetic engineering and site-directed mutagenesis are indispensable tools for dissecting the structure-function relationships of enzymes involved in this compound metabolism, namely orotate (B1227488) phosphoribosyltransferase (OPRT) and orotidine-5'-monophosphate decarboxylase (OMPDC), which in humans are part of the bifunctional enzyme UMP synthase. These techniques allow researchers to systematically alter the amino acid sequence of these enzymes and observe the resulting effects on their catalytic activity and stability.

Site-directed mutagenesis involves the targeted substitution of specific amino acids within the enzyme's active site or other functionally important regions. By replacing key residues, scientists can probe their roles in substrate binding, catalysis, and the stabilization of transition states. For example, studies on OMP decarboxylase have utilized site-directed mutagenesis to investigate the contributions of individual amino acid side chains to the enzyme's remarkable catalytic proficiency. The kinetic parameters of the wild-type and mutant enzymes, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), are then determined and compared to elucidate the function of the mutated residue.

The following interactive data table summarizes the findings from a site-directed mutagenesis study on OMP decarboxylase, illustrating how specific amino acid substitutions can significantly impact the enzyme's catalytic efficiency. The data shows the change in the activation barrier (ΔΔG‡) for the decarboxylation reaction, calculated from the kcat/

Q & A

Q. What is the role of orotidylic acid in pyrimidine biosynthesis, and how can its enzymatic activity be experimentally validated?

this compound (OMP) is a key intermediate in the de novo pyrimidine biosynthesis pathway, catalyzed by orotate phosphoribosyltransferase (OPRTase) and OMP decarboxylase. To validate its enzymatic activity, researchers often use in vitro assays with purified enzymes, monitoring substrate conversion via high-performance liquid chromatography (HPLC) or spectrophotometric methods (e.g., absorbance at 295 nm for orotate depletion). For genetic validation, complementation assays in ura3 or ura5 mutant strains of Saccharomyces cerevisiae or Podospora anserina can confirm functional activity of cloned OPRTase genes .

Q. How can researchers quantify intracellular this compound levels in microbial or eukaryotic systems?

Quantitative analysis requires cell lysis followed by metabolite extraction using cold methanol/water mixtures. This compound is then isolated via liquid chromatography-mass spectrometry (LC-MS) with isotopic internal standards (e.g., 13C^{13}\text{C}-labeled OMP) to account for matrix effects. Normalization to cell count or protein concentration ensures reproducibility. For dynamic studies, 15N^{15}\text{N}-labeling of nitrogen sources can trace OMP flux in nucleotide biosynthesis .

Advanced Research Questions

Q. What experimental strategies address contradictions in this compound kinetics across different model organisms?

Discrepancies in OMP kinetics (e.g., KmK_m values for orotate) between Saccharomyces cerevisiae and Podospora anserina may stem from species-specific enzyme isoforms or regulatory cofactors. To resolve this, researchers should:

  • Perform phylogenetic analysis of OPRTase sequences to identify conserved catalytic residues.
  • Conduct heterologous expression of P. anserina OPRTase in S. cerevisiae mutants to test functional equivalence.
  • Compare enzyme activity under varying pH and Mg2+^{2+} concentrations, as metal ions influence OMP synthesis .

Q. How should researchers design a study to investigate feedback inhibition of this compound synthesis by downstream pyrimidine metabolites?

A robust design includes:

  • In vitro assays : Purify OPRTase and OMP decarboxylase, then measure OMP accumulation in the presence of UTP/CTP (potential inhibitors) using radiolabeled orotate (14C^{14}\text{C}-orotate).
  • Genetic disruption : Use CRISPR-Cas9 to delete ura10 (a secondary OPRTase gene in yeast) and assess OMP levels via LC-MS in UTP-overproducing strains.
  • Computational modeling : Apply Michaelis-Menten kinetics with allosteric modifiers to predict inhibition thresholds .

Q. What methodological pitfalls arise when studying this compound synthesis in non-model organisms, and how can they be mitigated?

Common issues include:

  • Cross-reactivity in assays : Orotate analogs may interfere with spectrophotometric readings. Mitigation: Use LC-MS for specificity.
  • Gene redundancy : Non-model fungi often have multiple OPRTase genes (e.g., ura5 and ura10). Mitigation: Perform double-gene knockouts and complementation assays.
  • Metabolite instability : OMP degrades rapidly at neutral pH. Mitigation: Use acidic extraction buffers and immediate flash-freezing of samples .

Data Analysis and Reporting Guidelines

Q. How should researchers present conflicting data on this compound’s role in nucleotide salvage pathways?

  • Tabulate raw data : Include substrate conversion rates, enzyme kinetics, and genetic complementation results across replicates.
  • Statistical rigor : Apply ANOVA or Student’s t-test to assess significance between experimental conditions.
  • Contextualize findings : Compare results with prior studies (e.g., Dictyostelium discoideum OMP pathways) to highlight evolutionary or mechanistic differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Orotidylic acid
Reactant of Route 2
Orotidylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.